molecular formula C11H19ClSi B1141670 (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane CAS No. 120543-78-4

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane

Cat. No. B1141670
M. Wt: 214.81
InChI Key:
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Description

Synthesis Analysis

The synthesis of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane and related compounds often involves ring-opening metathesis polymerization (ROMP) using specific catalysts such as molybdenum-based catalysts. This process allows for the incorporation of silicon and chlorine into the unsaturated polymer backbone, providing unique physical and chemical properties (Karabulut et al., 2009).

Molecular Structure Analysis

The molecular structure of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane and its derivatives has been studied using various analytical techniques. X-ray diffraction methods have been employed to resolve the crystal and molecular structures of related bicyclic compounds, providing insights into their spatial arrangement and confirming the presence of specific functional groups and stereochemistry (Keller et al., 1995).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including hydrosilylation, which is a key step in modifying the compound's functional groups and enhancing its reactivity and application potential. The introduction of silicon and chlorine atoms into the compound's structure significantly affects its reactivity and the types of reactions it can undergo, including polymerizations and cross-coupling reactions.

Physical Properties Analysis

The physical properties of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane and its polymers, such as thermal stability and solubility, have been characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies provide valuable information for understanding the material's behavior under different thermal conditions and its potential applications in various industries (Karabulut et al., 2009).

Scientific Research Applications

In Medicinal Chemistry and Drug Research

Norbornane compounds, which include structures similar to (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane, have been extensively studied in pharmaceutical research. These compounds are valued for their unique molecular shape and the sterically fixed position of their substituents, making them suitable test molecules for studying structure-activity relationships. Their voluminous, bicyclic carbon skeletons have garnered interest not just for their medicinal applications but also for their role as models in drug research, showcasing their potential in the development of new therapeutic agents (Buchbauer & Pauzenberger, 1991). This research underlines the significance of such compounds in contributing to the understanding and development of drugs targeting various diseases, suggesting similar potential applications for (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane in medicinal chemistry.

Future Directions

The future directions of this compound could involve its use in the synthesis of other complex molecules, given its unique structure. It could also find potential applications in materials science, where silane coupling agents are often used .

properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-chloro-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClSi/c1-13(2,12)6-5-11-8-9-3-4-10(11)7-9/h3-4,9-11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEKKYNQUHJSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1CC2CC1C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane

CAS RN

120543-78-4
Record name 5-Norbornen-2-yl(ethyl)chlorodimethylsilane, mixture of endo and exo
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Synthesis routes and methods

Procedure details

To a flask equipped with a dropping funnel were charged 150 parts of 2-vinyl-5-norbornene and 0.1 part of a solution of chloroplatinic acid in isopropanol (containing 2% as a platinum atom) were charged. While heating to 70° C., 136 parts of dimethylchlorosilane were added dropwise to the mixture and reacted at 70° C. for an hour. Distillation was performed under reduced pressure to give 195 parts of 2-(5-norbornenyl)ethyldimethylchlorosilane.
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